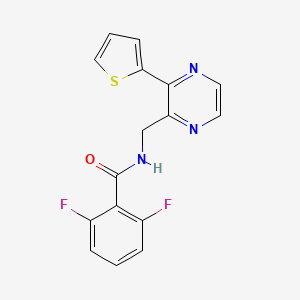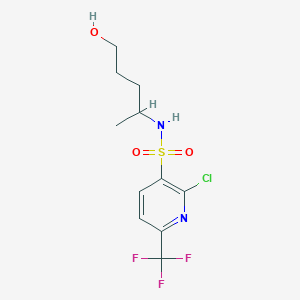
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly used in scientific research as a tool to study various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves its ability to bind to the active site of certain enzymes and inhibit their activity. It has been shown to bind to the zinc ion in the active site of carbonic anhydrase, which is essential for its activity. This results in the inhibition of carbonic anhydrase activity and the downstream physiological processes that it is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide are dependent on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase activity can result in the inhibition of bone resorption and tumor growth. Inhibition of matrix metalloproteinase activity can result in the inhibition of extracellular matrix degradation and tumor invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide in lab experiments is its specificity for certain enzymes. This allows for the selective inhibition of specific physiological processes. However, one limitation is its potential toxicity to cells and organisms. Careful dosing and experimental design are necessary to avoid potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide in scientific research. One direction is the development of more specific inhibitors of certain enzymes. Another direction is the investigation of the potential use of this compound in the treatment of certain diseases such as osteoporosis and cancer. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its efficacy.
Synthesemethoden
The synthesis of 2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonamide with 5-hydroxypentan-2-ol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere at a temperature of around 80°C. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide is commonly used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases. This makes it a useful tool for studying the role of these enzymes in various physiological processes such as bone resorption and tumor growth.
Eigenschaften
IUPAC Name |
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N2O3S/c1-7(3-2-6-18)17-21(19,20)8-4-5-9(11(13,14)15)16-10(8)12/h4-5,7,17-18H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXZFNLTZCWMEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NS(=O)(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-hydroxypentan-2-yl)-6-(trifluoromethyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2389596.png)

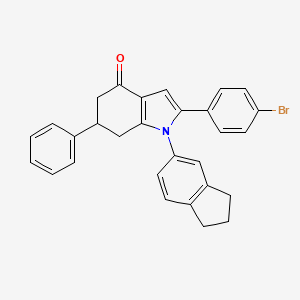
![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2389601.png)
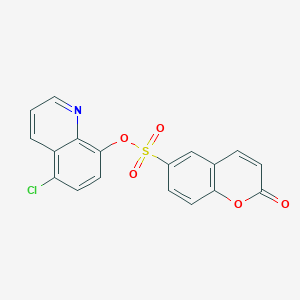
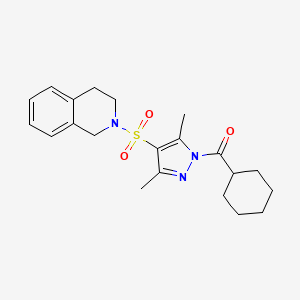
![N-Cyclohexyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2389607.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2389609.png)
![8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2389611.png)
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2389613.png)
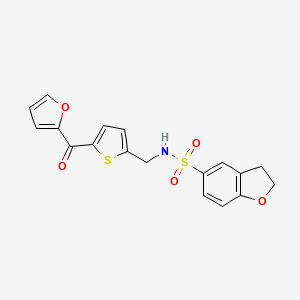
![Diethyl 5-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2389615.png)
![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2389616.png)
